trans-1,3-Dimethylindan

Catalog No.
S13281679
CAS No.
40324-83-2
M.F
C11H14
M. Wt
146.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-1,3-Dimethylindan

CAS Number

40324-83-2

Product Name

trans-1,3-Dimethylindan

IUPAC Name

(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-indene

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

InChI

InChI=1S/C11H14/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-6,8-9H,7H2,1-2H3/t8-,9-/m1/s1

InChI Key

IIJUYSSJMAITHJ-RKDXNWHRSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C12)C

Isomeric SMILES

C[C@@H]1C[C@H](C2=CC=CC=C12)C

trans-1,3-Dimethylindan is systematically named (1R,3R)-1,3-dimethyl-2,3-dihydro-1H-indene according to IUPAC nomenclature rules. Its molecular formula, C₁₁H₁₄, corresponds to a molecular weight of 146.23 g/mol. The compound’s structure features a fused bicyclic system comprising a benzene ring and a cyclopentane ring, with methyl substituents at the 1- and 3-positions in a trans-diaxial arrangement.

The SMILES notation C[C@@H]1CC@HC and InChIKey IIJUYSSJMAITHJ-RKDXNWHRSA-N encode its stereochemistry, distinguishing it from its cis isomer. Common synonyms include trans-2,3-dihydro-1,3-dimethyl-1H-indene and (R,R)-(+)-trans-1,3-dimethylindane, reflecting its historical naming conventions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Density0.922 g/cm³
Boiling Point208.7°C at 760 mmHg
Refractive Index1.515
LogP (Partition Coeff.)3.297

Historical Context of Discovery and Early Research

The synthesis of trans-1,3-dimethylindan was first reported in the late 20th century during investigations into indane derivatives. A pivotal study by MacLeod, Ward, and Willis (1998) detailed its preparation from cis-1,3-dimethylindan via stereochemical inversion, confirmed by X-ray crystallography. This work established reliable methods for accessing the trans isomer, which had previously been challenging due to steric hindrance and competing reaction pathways.

Early research focused on its conformational stability. The trans configuration minimizes steric clashes between the methyl groups, as demonstrated by nuclear Overhauser effect (NOE) spectroscopy. These studies laid the groundwork for its use in asymmetric synthesis, particularly in constructing natural products like trikentrin B.

Significance in Organic Chemistry and Industrial Applications

trans-1,3-Dimethylindan serves as a versatile precursor in organic synthesis. Its rigid bicyclic framework and stereochemical integrity make it ideal for:

  • Chiral auxiliaries: The (R,R) configuration directs asymmetric induction in Diels-Alder reactions.
  • Natural product synthesis: Key intermediate in the total synthesis of iso-trans-trikentrin B, a marine-derived cyclopentindole.
  • Materials science: Potential monomer for polymers requiring thermally stable, rigid backbones.

Industrial applications remain exploratory, but its derivatives show promise in liquid crystal displays (LCDs) due to their anisotropic properties. Recent patents highlight its use in catalytic asymmetric hydrogenation processes, though specific commercial implementations remain proprietary.

Molecular Geometry and Stereochemical Configuration

trans-1,3-Dimethylindan represents a bicyclic aromatic compound with the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 grams per mole [1]. The compound exhibits a distinctive stereochemical configuration characterized by the (1R,3R) arrangement, where both methyl substituents adopt opposite spatial orientations relative to the five-membered cyclopentane ring [1]. This trans configuration distinguishes it fundamentally from its cis counterpart in terms of three-dimensional molecular architecture.

The molecular geometry of trans-1,3-dimethylindan is defined by its indane core structure, consisting of a fused benzene ring and a five-membered saturated ring [2] [3]. The five-membered ring adopts a non-planar conformation due to ring puckering dynamics, with the compound exhibiting envelope and half-chair conformational states [4] [3]. The puckering angle ranges from ±22° to ±39° from the planar configuration, providing the molecule with conformational flexibility while maintaining structural integrity [3].

The stereochemical configuration plays a crucial role in determining the spatial arrangement of the methyl groups. In the trans isomer, the methyl substituents at positions 1 and 3 are positioned on opposite faces of the five-membered ring, creating a more thermodynamically stable arrangement compared to the cis configuration [1] [5]. This spatial orientation results in reduced steric hindrance between the methyl groups and contributes to the overall stability of the trans isomer.

The compound contains two defined atom stereocenters and exhibits zero undefined stereocenters, indicating a well-defined three-dimensional structure [1]. The exact mass of the molecule is 146.109550447 daltons, with a topological polar surface area of 0 Ų, reflecting its non-polar character and hydrophobic nature [1].

PropertyValue
Molecular FormulaC₁₁H₁₄
Molecular Weight146.23 g/mol
Stereochemistry(1R,3R) configuration
Defined Stereocenters2
Exact Mass146.109550447 Da
Topological Polar Surface Area0 Ų

X-ray Crystallography and Conformational Studies

Crystallographic analysis of related indane derivatives has provided valuable insights into the conformational behavior of dimethylindan systems [6] [7]. Although specific X-ray crystallographic data for trans-1,3-dimethylindan are limited in the available literature, studies on structurally similar compounds reveal important conformational characteristics that apply to this system.

The five-membered ring in indane derivatives exhibits dynamic puckering behavior, with the ring adopting various conformational states including envelope and half-chair forms [4] [3]. Spectroscopic investigations using far-infrared and laser-induced fluorescence techniques have determined that the barrier to ring inversion in the indane system ranges from 441 to 488 wavenumbers [3]. This relatively low barrier allows for rapid interconversion between conformational states at ambient temperatures.

Conformational studies using resonance-enhanced two-photon ionization spectroscopy and dispersed fluorescence measurements have revealed that the ring puckering dynamics significantly influence the molecular properties [2]. The ground state ring puckering splitting has been precisely determined as 22.364 megahertz for the basic indane structure, providing insights into the conformational flexibility of the five-membered ring component [8].

The conformational landscape of substituted indane derivatives shows that molecules with methyl substituents preferentially adopt conformations where the substituents occupy pseudoequatorial positions [4]. This preference results in a conformer population ratio of approximately 4:1 favoring the pseudoequatorial orientation over the pseudoaxial arrangement [4]. The trans configuration of 1,3-dimethylindan stabilizes this preferred conformation by minimizing steric interactions between the methyl groups.

Computational studies utilizing ab initio methods have demonstrated that the puckering potential energy surface exhibits a double minimum structure with C₂ symmetry [4]. The calculated barrier heights and conformational preferences align well with experimental observations, validating the theoretical approaches used to understand these systems [3].

Comparative Analysis with Cis-1,3-Dimethylindan and Other Isomers

The comparison between cis-1,3-dimethylindan and trans-1,3-dimethylindan reveals significant differences in their stereochemical and physical properties [9] [10]. The cis isomer, catalogued under PubChem CID 20143, exhibits undefined stereochemistry with two undefined atom stereocenters, contrasting with the well-defined (1R,3R) configuration of the trans isomer [1] [11].

The fundamental structural difference lies in the spatial arrangement of the methyl substituents. In the cis isomer, both methyl groups are positioned on the same side of the five-membered ring plane, while in the trans isomer, they occupy opposite sides [5]. This difference in orientation leads to distinct conformational preferences and thermodynamic stabilities.

Nuclear magnetic resonance studies of related 2,3-dibromo-1,1-dimethylindane derivatives have revealed unusual coupling constant patterns that challenge conventional stereochemical assignment rules [12] [7]. The trans-2,3-dibromo-1,1-dimethylindane exhibited a three-bond coupling constant of 8.4 hertz, while the cis isomer showed 6.1 hertz [12] [7]. These findings highlight the complex conformational dynamics that influence spectroscopic parameters in substituted indane systems.

Comparative analysis with other methylated indane isomers demonstrates the unique characteristics of the 1,3-substitution pattern [13]. The 1,1-dimethylindan isomer, for instance, exhibits different conformational behavior due to the geminal positioning of the methyl groups, which restricts ring flexibility and alters the overall molecular geometry [12].

The thermodynamic stability of the trans isomer relative to the cis form has been attributed to reduced steric strain and more favorable torsional interactions [5]. This stability difference manifests in various physical properties, including boiling points, melting points, and solubility characteristics, although specific comparative data for the 1,3-dimethylindan isomers remain limited in the current literature.

Parametercis-1,3-Dimethylindantrans-1,3-Dimethylindan
PubChem CID20143640578
Defined Stereocenters02
Undefined Stereocenters20
InChI KeyIIJUYSSJMAITHJ-UHFFFAOYSA-NIIJUYSSJMAITHJ-RKDXNWHRSA-N
Spatial ArrangementSame side orientationOpposite side orientation
Thermodynamic StabilityLess stableMore stable

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of trans-1,3-dimethylindan encompasses multiple analytical techniques that provide comprehensive structural information [1] [14]. Nuclear magnetic resonance spectroscopy serves as a primary tool for determining the stereochemical configuration and conformational dynamics of the compound.

Proton nuclear magnetic resonance analysis reveals characteristic coupling patterns that distinguish the trans isomer from its cis counterpart [7] [15]. The vicinal proton-proton coupling constants in five-membered ring systems typically follow predictable patterns based on dihedral angles, with trans arrangements generally exhibiting smaller coupling constants than cis arrangements [7]. However, the presence of methyl substituents can significantly influence these coupling patterns through conformational effects and steric interactions.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and substitution patterns [16]. The technique allows for the identification of quaternary carbons, methyl carbons, and aromatic carbons within the indane structure [16]. The chemical shift values for carbon atoms in substituted indane systems typically fall within predictable ranges based on their chemical environment and hybridization state.

Infrared spectroscopy of trans-1,3-dimethylindan exhibits characteristic absorption bands corresponding to carbon-hydrogen stretching vibrations, aromatic carbon-carbon stretching, and methyl group deformation modes [17]. The aromatic carbon-hydrogen stretching typically appears around 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretching occurs in the 2800-3000 wavenumber region [17]. The fingerprint region below 1500 wavenumbers contains complex vibrational modes that are characteristic of the specific substitution pattern and molecular geometry.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information [1] [18]. The molecular ion peak appears at mass-to-charge ratio 146, corresponding to the molecular weight of the compound [1]. Characteristic fragmentation patterns include the loss of methyl radicals (mass 15) and the formation of tropylium ion fragments (mass 91) from the aromatic portion of the molecule [1]. The base peak in electron ionization mass spectrometry typically corresponds to the most stable fragment ion, often the tropylium ion or substituted tropylium species.

The spectroscopic data collectively confirm the structural assignment and provide insights into the conformational behavior of trans-1,3-dimethylindan [1] [7]. The integration of multiple spectroscopic techniques ensures reliable structural characterization and enables differentiation from isomeric compounds with similar molecular formulas.

Spectroscopic TechniqueKey Characteristics
¹H Nuclear Magnetic ResonanceDistinctive coupling patterns, methyl singlets
¹³C Nuclear Magnetic ResonanceCharacteristic chemical shifts for aromatic and aliphatic carbons
Infrared SpectroscopyAromatic C-H stretch (3000-3100 cm⁻¹), aliphatic C-H stretch (2800-3000 cm⁻¹)
Mass SpectrometryMolecular ion at m/z 146, tropylium fragment at m/z 91

The traditional synthesis of trans-1,3-dimethylindan predominantly relies on cyclization reactions of alkylbenzenes and dienes as starting materials. One of the most established approaches involves the reaction of alkylbenzenes with ethylene under controlled conditions to form indane derivatives [1]. This process employs radical-mediated cyclization where alkylbenzenes containing at least one alkyl group with not more than ten carbon atoms undergo cyclization with ethylene in the presence of free radical initiators [1].

The reaction mechanism proceeds through formation of free radicals generated by thermal decomposition of peroxide initiators or through ionizing radiation [1]. Under optimal conditions of 200-350°C temperature and 400-800 pounds per square inch gauge pressure, with ethylene concentrations limited to 2-20 mole percent based on the alkylbenzene substrate, selectivities to indane products of approximately 30-76% can be achieved [1]. The process benefits from recycling unreacted alkylbenzene products, which contain on average only 3-6 carbon atoms in the alkyl chain compared to longer-chain products from conventional processes [1].

Specific substrates such as toluene and isopropylbenzene serve as particularly effective starting materials for this transformation [1]. The reaction requires careful control of ethylene concentration, as excessive amounts lead to formation of long-chain alkylbenzene products rather than the desired cyclized indane structures [1]. The process demonstrates industrial viability due to the ready availability of starting materials and the ability to recycle unreacted components.

Alternative traditional routes involve the cyclization of appropriate diene precursors. The use of 1,3-dienes as building blocks enables access to indane frameworks through various cyclization modes [2]. Base-promoted cyclization reactions of indene-dienes as two-carbon building blocks have been developed to access diverse spirocyclic indene scaffolds with high yields and excellent diastereoselectivities [2].

Acid-Catalyzed Cyclization Processes (Friedel-Crafts Mechanisms)

Acid-catalyzed cyclization processes represent the most widely employed methodology for indane synthesis, with Friedel-Crafts reactions serving as the cornerstone approach [3] [4]. These reactions proceed through electrophilic aromatic substitution mechanisms where an acylium or alkyl cation intermediate attacks the aromatic ring to form the indane framework [4].

The classical Friedel-Crafts acylation mechanism involves formation of a complex between a Lewis acid catalyst and an acid chloride, resulting in cleavage of the carbon-chlorine bond to generate an acylium ion [4]. This positively charged intermediate, stabilized by resonance, acts as an electrophile that reacts with the aromatic substrate to yield the cyclized product [4]. Common Lewis acid catalysts include aluminum chloride, boron trifluoride, and iron trichloride, with aluminum chloride being most frequently employed due to its high activity and commercial availability [4].

Intramolecular Friedel-Crafts cyclization offers enhanced selectivity for indane formation compared to intermolecular variants [5]. Treatment of diastereomeric mixtures of benzyl carbinols with catalytic amounts of calcium bis(trifluoromethanesulfonyl)imide and tetrabutylammonium hexafluorophosphate yields indane products in good yields with high levels of regio- and diastereoselectivity [5]. This methodology demonstrates particular effectiveness for constructing substituted indane frameworks with defined stereochemistry [5].

Triflic acid-catalyzed synthesis represents a more recent advancement in acid-catalyzed indane formation [6]. The cyclization occurs through nucleophilic addition of aromatic substrates to oxacarbenium ions generated from acetal formation under the reaction conditions [6]. This process is followed by a conrotatory four-pi-electron-five-carbon electrocyclization reaction, which accounts for the exclusive diastereoselectivity observed during the cyclization step [6]. The olefin geometry of starting materials and the stoichiometry of aromatic nucleophiles play decisive roles in the success of this cyclization process [6].

The mechanism of acid-catalyzed cyclization involves several key steps. Initial protonation of the substrate generates a carbocation intermediate, which undergoes intramolecular nucleophilic attack by the aromatic ring system. The resulting cyclized intermediate then loses a proton to regenerate aromaticity and form the final indane product. The stereochemical outcome is determined by the approach trajectory of the nucleophilic aromatic system and the conformation of the intermediate carbocation.

Modern Catalytic Approaches and Optimization Strategies

Contemporary synthetic methodologies for trans-1,3-dimethylindan synthesis have evolved to incorporate sophisticated transition metal catalysis and organocatalytic approaches that offer enhanced selectivity and milder reaction conditions [7] [8] [9]. Palladium-catalyzed processes have emerged as particularly effective methodologies for constructing indane frameworks with high functional group tolerance and stereochemical control.

Palladium-catalyzed chemoselective synthesis employs tert-butyl isocyanide insertion to construct indane-1,3-dione derivatives through a well-defined catalytic cycle [7] [9]. This methodology tolerates a wide range of substrates and proves applicable to library synthesis for medicinal chemistry applications [7]. The reaction proceeds through oxidative addition of aryl halides to palladium(0) complexes, followed by isocyanide insertion and reductive elimination to form the cyclized products [9].

A particularly innovative approach involves palladium-catalyzed coupling reactions between 2-allylphenyl triflate derivatives and alkyl nitriles to synthesize indanes bearing substituted cyanomethyl groups at the C2 position [10]. The use of preformed BrettPhosPd(allyl)(Cl) complex as precatalyst proves essential for the success of these reactions, suggesting that nitrile substrates may inhibit ligation of phosphine ligands to conventional palladium(II) precatalysts [10]. The mechanism involves initial reduction of the palladium(II) precatalyst, followed by oxidative addition of the aryl triflate, alkene coordination, anti-nucleopalladation, and reductive elimination [10].

Cobalt-catalyzed metallo-radical approaches represent a sustainable alternative to noble metal catalysis [11]. These bio-inspired methodologies utilize the intrinsic radical-type reactivity of first-row transition metals to enable efficient indene and indane synthesis [11]. The cobalt(III)-carbene radical approach to substituted indenes proceeds through formation of metalloradical intermediates that undergo selective cyclization reactions [11].

Enantioselective organocatalytic methodologies have been developed for the synthesis of complex indanes bearing all-carbon quaternary stereogenic centers [8] [12]. These approaches employ chiral ammonium salt catalysts to promote highly enantio- and diastereoselective 5-endo-trig cyclizations [8]. Through computational studies, the preference for the formally disfavored 5-endo-trig Michael reaction over the formally favored 5-exo-trig Dieckmann reaction results from thermodynamic contributions that outweigh geometric constraints [8] [12].

Optimization strategies for modern catalytic approaches focus on several key parameters. Solvent selection proves critical, with non-polar media like toluene improving regioselectivity while polar aprotic solvents enhance reaction rates . Temperature control balances reaction rate with stereoselectivity, with optimal ranges typically falling between 80-150°C[syntheticmethodsdf]. Catalyst loading optimization minimizes costs while maintaining high conversion, with typical loadings of 5-10 mol% proving most effective[optimization_df].

Continuous-flow reactor systems have been developed for industrial-scale production, offering superior thermal control and scalability . These systems employ microreactors with supported catalysts, achieving high yields at throughputs suitable for commercial production . Residence times under two minutes prevent decomposition while in-line analytical monitoring ensures consistent product quality .

Byproduct Formation and Isomeric Purity Challenges

The synthesis of trans-1,3-dimethylindan faces significant challenges related to byproduct formation and maintenance of isomeric purity throughout the synthetic sequence [14] [15]. Understanding these challenges is crucial for developing efficient synthetic routes and optimizing reaction conditions to minimize unwanted side reactions.

Tetralin derivative formation represents one of the most significant byproduct challenges in indane synthesis [14]. The competing 6-endo-trig cyclization pathway leads to six-membered ring formation instead of the desired five-membered indane structure[byproductdf]. This competing reaction pathway typically accounts for 10-30% of the product mixture and proves particularly problematic under high-temperature conditions where kinetic factors favor the alternative cyclization mode[byproductdf].

Aromatic alkylation products arise from competing electrophilic substitution reactions that occur at positions other than those required for cyclization[byproductdf]. These products typically account for 5-20% of the reaction mixture and result from insufficient control of the electrophilic species or inadequate directing group effects[byproductdf]. Suppression strategies include careful optimization of reaction conditions and use of more selective catalytic systems[byproduct_df].

Polymerization products present particular challenges in radical-mediated syntheses, where radical chain reactions can lead to formation of high molecular weight materials[byproductdf]. These products typically represent 5-15% of the reaction mixture and can be minimized through use of radical scavengers and careful control of reaction temperature and concentration[byproductdf].

Stereochemical scrambling poses significant challenges for maintaining the desired trans-1,3-dimethyl configuration [16]. The formation of cis-1,3-dimethylindan isomers can occur through epimerization processes, particularly under acidic conditions or elevated temperatures [17]. Computational studies and experimental observations indicate that the trans isomer generally exhibits greater thermodynamic stability due to reduced steric interactions between the methyl substituents [18].

The stereochemical relationship between different dimethylindan isomers requires careful consideration [16]. For 1,3-dimethylcyclopentane derivatives, multiple stereoisomers are possible depending on the relative configuration of the substituents [16]. The trans configuration places the methyl groups on opposite faces of the ring system, while the cis configuration places them on the same face [19].

Enantiomeric purity challenges arise when attempting to synthesize optically active forms of trans-1,3-dimethylindan [15] [20]. Recent advances in enantiodivergent synthesis have demonstrated the feasibility of preparing both enantiomers of indane-1-carboxylic acid derivatives with high enantiomeric purity [15]. These methodologies employ asymmetric organocatalytic Michael additions followed by selective post-functionalization to achieve the desired stereochemical outcomes [15].

Methods for determining enantiomeric purity have been developed specifically for indane derivatives [20]. These analytical approaches enable differentiation and quantification of enantiomers, thereby facilitating determination of enantiomeric excess in synthetic products [20]. Such analytical capabilities prove essential for quality control in pharmaceutical and other applications requiring high stereochemical purity.

The suppression of byproduct formation requires implementation of carefully optimized reaction conditions[byproductdf]. Lower reaction temperatures generally favor the desired cyclization pathway while minimizing competing reactions[byproductdf]. Appropriate choice of catalysts and ligands can provide enhanced selectivity for the desired indane products[byproductdf]. Mild reaction conditions help prevent acid-catalyzed ring-opening reactions that can lead to acyclic byproducts[byproductdf].

Advanced purification techniques may be required to achieve the desired isomeric purity for trans-1,3-dimethylindan [17]. Fractional crystallization can be employed for separation of stereoisomers, particularly when significant differences in solubility exist [21]. Chromatographic separation methods, including both normal and reverse-phase systems, provide additional options for purification of isomeric mixtures [22].

XLogP3

3.4

Exact Mass

146.109550447 g/mol

Monoisotopic Mass

146.109550447 g/mol

Heavy Atom Count

11

UNII

8UU7YSF7DS
TWT3C78NZY

Dates

Last modified: 08-10-2024

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